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molecular formula C14H13ClN2O2 B8297667 N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide

N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide

Cat. No. B8297667
M. Wt: 276.72 g/mol
InChI Key: GXCIXWCAXJAMGK-UHFFFAOYSA-N
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Patent
US06706740B2

Procedure details

A stirred mixture of 3-hydroxypyridine-2-carboxylic acid (1.39 g, 0.01 mol) in dry THF (60 mL) under argon was cooled to −20° C. To this was added all at once a 20% solution of phosgene in toluene (5.1 g, 0.01 mol) and the resulting mixture was stirred for 90 minutes while the temperature slowly rose to 0° C. The reaction mixture was then recooled to −20° C. and a solution of diisopropylethylamine (2.58 g, 0.02 mol) in THF (20 mL) was added dropwise over 30 minutes. After the addition was complete, the mixture was stirred an additional 2 hours as the temperature was slowly brought to 0° C. Stirring was continued at 0° C. overnight. To this stirred mixture was added, all at once, 2-(4-chlorophenyl)ethylamine (1.56 g, 0.01 mol), and the resulting mixture was stirred at room temperature for 6 hours. The mixture was diluted with ether (100 mL), washed with 1N HCl (100 mL), dried (MgSO4) and concentrated to give the title compound as an off-white solid (1.95 g). The mass spectrum showed the expected 3:1 parent ion ratio at m/e 276 and 278.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.56 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.C(Cl)(Cl)=O.C1(C)C=CC=CC=1.C(N(C(C)C)CC)(C)C.[Cl:31][C:32]1[CH:37]=[CH:36][C:35]([CH2:38][CH2:39][NH2:40])=[CH:34][CH:33]=1>C1COCC1.CCOCC>[Cl:31][C:32]1[CH:37]=[CH:36][C:35]([CH2:38][CH2:39][NH:40][C:8]([C:3]2[C:2]([OH:1])=[CH:7][CH:6]=[CH:5][N:4]=2)=[O:10])=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.56 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 90 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly rose to 0° C
CUSTOM
Type
CUSTOM
Details
was then recooled to −20° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred an additional 2 hours as the temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was slowly brought to 0° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 0° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To this stirred mixture was added
WASH
Type
WASH
Details
washed with 1N HCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(=O)C1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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